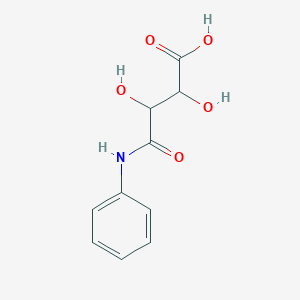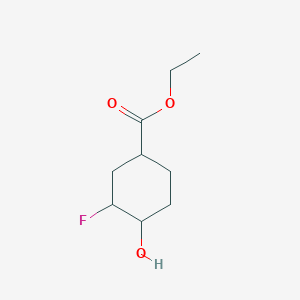![molecular formula C13H22N4O2 B15127998 rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B15127998.png)
rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]carbamate, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]carbamate, trans: is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with an imidazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]carbamate, trans typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Imidazole Moiety: This step often involves the use of imidazole derivatives and coupling reactions to attach the imidazole ring to the pyrrolidine core.
Carbamate Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]carbamate, trans can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the imidazole ring to an imidazoline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield N-oxides, while reduction could yield imidazoline derivatives.
Aplicaciones Científicas De Investigación
rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]carbamate, trans has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]carbamate, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, trans
- rac-tert-butyl N-[(3R,4S)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate, trans
Uniqueness
rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]carbamate, trans is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Propiedades
Fórmula molecular |
C13H22N4O2 |
|---|---|
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-10-6-14-5-9(10)11-7-15-8-17(11)4/h7-10,14H,5-6H2,1-4H3,(H,16,18) |
Clave InChI |
WLDUJALIEIAAFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CNCC1C2=CN=CN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[4-(1-Aminopropan-2-yl)phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione hydrochloride](/img/structure/B15127921.png)



![2-[(1S)-1-azidopropyl]pyridine](/img/structure/B15127951.png)








![6-(4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxychromen-2-one](/img/structure/B15127997.png)
